2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
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Overview
Description
“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a compound with the CAS Number: 149968-28-5 . It has a molecular weight of 202.64 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H11ClN2O2/c1-2-3-4-5-10-6 (8 (12)13)7 (9)11-5/h2-4H2,1H3, (H,10,11) (H,12,13)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties might be found in related documents .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those related structurally to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, have been explored for their antitumor properties. These compounds, encompassing various modifications of the imidazole ring, exhibit potential in the development of new antitumor drugs. The structural diversity of imidazole-based compounds allows for the synthesis of molecules with distinct biological activities, offering a broad spectrum of antitumor efficacy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Natural Neo Acids and Their Biological Activities
The structural complexity and biological activity of neo fatty acids and their derivatives, including neo carboxylic acids, highlight the significance of compounds like this compound in natural product chemistry. These natural metabolites and their synthetic analogs exhibit a range of biological activities, such as antioxidant, anticancer, and antimicrobial properties. The exploration of these compounds supports the development of chemical preparations for pharmaceutical, cosmetic, and agronomic applications (Dembitsky, 2006).
Synthesis and Biological Activity of Azolylthioacetic Acids
Azolylthioacetic acids, structurally related to this compound, showcase a broad range of biological effects, including antioxidant, hypoglycemic, antitubercular, and antimicrobial activities. The methods for synthesizing these compounds involve reactions that integrate the thioacetic acid fragment with azoles, offering insights into the development of bioactive molecules with diverse therapeutic potentials (Chornous, Palamar, Grozav, & Vovk, 2016).
Safety and Hazards
properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCESOEGZHHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472680 |
Source
|
Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149968-28-5 |
Source
|
Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the compound containing 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, specifically GR117289, interact with its target and what are the downstream effects?
A1: GR117289, which contains the this compound moiety, acts as a potent and specific antagonist of the angiotensin AT1 receptor. [] It exhibits slow binding kinetics, suggesting a strong interaction with the receptor. This binding prevents angiotensin II, a peptide hormone, from binding to the AT1 receptor. [] As a result, the downstream effects of angiotensin II, such as vasoconstriction (narrowing of blood vessels) and aldosterone secretion (a hormone that regulates blood pressure), are inhibited. [] This makes GR117289 a potential therapeutic agent for hypertension and other cardiovascular diseases.
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